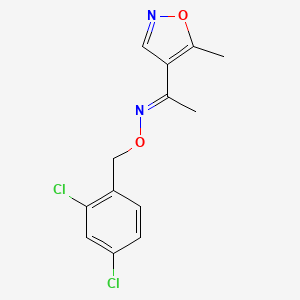

![molecular formula C17H16ClFN6O2 B2753179 3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-00-7](/img/structure/B2753179.png)

3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups, including a triazolopurine core, a chlorofluorophenyl group, and an isopropyl group. These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized in a single-step reaction . The reaction conditions and starting materials can vary widely depending on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry are often used to characterize these types of compounds .Scientific Research Applications

Synthesis and Anticancer Activity

A study conducted by (Ramya Sucharitha et al., 2021) detailed the synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives. These compounds were synthesized using 8-bromo-1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione and various arylazides, and evaluated for their in vitro anti-proliferative activity against several human cancer cell lines. Some derivatives demonstrated strong activity against MCF-7 and A-549 cell lines, with IC50 values comparable to the standard drug doxorubicin.

Antiviral, Anticancer, and Antimicrobial Activities

(Ashour et al., 2012) explored the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV, and antimicrobial activities. Compound 3 showed considerable activity against various cancer cell lines, while compounds 7 and 13c displayed moderate anti-HIV-1 activity. Moreover, certain compounds exhibited strong antimicrobial activities, comparable to ampicillin.

Coordination Compounds and Their Properties

Research by (Maldonado et al., 2009) on the interaction of 4,6-dimethyl and 4-monomethyl derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione with divalent cations in aqueous media led to the formation of complexes with interesting hydrogen bond networks and superstructures, suggesting potential applications in material science and catalysis.

Fluorine-Containing Indazolones

The synthesis of new regioisomeric indazolones containing fluorine atoms by (Khlebnicova et al., 2008) highlights the exploration of fluorinated compounds for enhanced biological activity and selectivity in drug development.

Mechanism of Action

Properties

IUPAC Name |

8-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN6O2/c1-8(2)24-12-14(22(3)17(27)23(4)15(12)26)25-13(20-21-16(24)25)11-9(18)6-5-7-10(11)19/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQKNASANYDNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2753101.png)

![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)

![4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2753104.png)

![2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2753105.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)

![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2753114.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)